Cicloxidim

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cycloxidim belongs to the cyclohexanedione group and is an active selective ingredient used in herbicides . It is a post-emergence cyclohexene oxime herbicide that inhibits the acetylcoenzyme A carboxylase (ACCase) in chloroplasts of sensitive weeds .

Molecular Structure Analysis

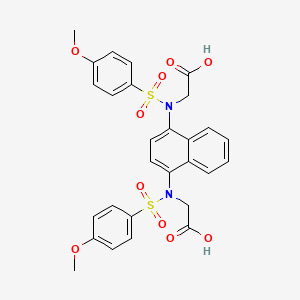

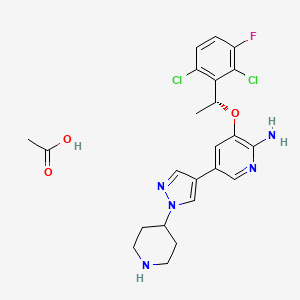

The InChI string for Cycloxidim is InChI=1S/C17H27NO3S/c1-3-6-14 (18-21-4-2)17-15 (19)9-13 (10-16 (17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ .

Chemical Reactions Analysis

Cycloxidim is a beta-diketone that is cyclohexa-1,3-dione which is substituted at position 2 by an N-ethoxybutanimidoyl group and at position 5 by a tetrahydro-2H-thiopyran-3-yl group .

Aplicaciones Científicas De Investigación

Control de malezas de césped forestal {svg_1} {svg_2}

Se ha encontrado que el Cicloxidim es un herbicida eficaz para controlar malezas de césped forestal como Molinia caerulea, Calamagrostis epigejos, Deschampsia flexuosa y Holcus lanatus {svg_3} {svg_4}. Es un posible sustituto de la propazamida o el glifosato, que se utilizan comúnmente para este propósito {svg_5} {svg_6}. Las aplicaciones de 0,45 kg de i.a. ha −1 de this compound a fines de abril o principios de mayo han mostrado un buen control de estas malezas durante al menos 12 semanas después de la aplicación {svg_7} {svg_8}.

Aplicaciones secuenciales para el control a largo plazo {svg_9} {svg_10}

Cuando se combina con una aplicación secuencial de 0,15 kg de i.a. ha −1 de propaquizafop realizada 5 semanas después, el pasto de páramo púrpura (Molinia caerulea) se controló durante al menos 21 semanas {svg_11} {svg_12}. Las aplicaciones secuenciales de 0,45 kg de i.a. ha −1 de this compound en octubre, luego 0,45 kg de i.a. ha −1 de this compound a fines de abril, fue el tratamiento más eficaz para minimizar la competencia del pasto de páramo púrpura, el junco pequeño de madera o el pasto de pelo ondulado {svg_13} {svg_14}.

Selectividad y seguridad {svg_15} {svg_16}

Tanto el this compound como el propaquizafop son altamente selectivos y, a diferencia del herbicida de amplio espectro glifosato, no dañarán los árboles jóvenes, incluso si se les aplica en exceso cuando están en crecimiento activo {svg_17} {svg_18}. Esto hace que el this compound sea una opción más segura para su uso en bosques donde hay árboles jóvenes presentes {svg_19} {svg_20}.

Eficacia en un rango más amplio de malezas de césped {svg_21} {svg_22}

El this compound es eficaz en un rango más amplio de malezas de césped de lo que se pensaba anteriormente {svg_23} {svg_24}. Es probable que sea tan eficaz como el glifosato en la mayoría de las gramíneas, y para el junco pequeño de madera, el pasto de páramo púrpura y el pasto de pelo ondulado, considerablemente más eficaz que la propazamida {svg_25} {svg_26}.

Maximizar el crecimiento y la supervivencia de los árboles {svg_27} {svg_28}

Una aplicación secuencial de this compound o posiblemente propaquizafop en otoño, seguida de una segunda pulverización a fines de abril de la siguiente primavera, es probable que sea el medio más eficaz para maximizar el crecimiento y la supervivencia de los árboles en los sitios de nuevas plantaciones o repoblación dominados por gramíneas en los bosques del Reino Unido {svg_29} {svg_30}.

Evaluación de la resistencia a los herbicidas {svg_31}

El this compound también se utiliza en la investigación para evaluar la gravedad de la resistencia a los herbicidas en ciertas poblaciones de plantas {svg_32}.

Mecanismo De Acción

- By inhibiting ACCase, cycloxydim disrupts lipid synthesis, leading to cell membrane dysfunction and ultimately weed death .

- Cellular Effects :

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

The existing maximum residue levels for Cycloxidim are being reviewed according to Article 12 of Regulation (EC) No 396/2005 . This review will help to assess the occurrence of Cycloxidim residues in plants, processed commodities, rotational crops, and livestock, which could potentially influence future directions for its use.

Análisis Bioquímico

Biochemical Properties

Cycloxydim plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of lipids, leading to the death of susceptible grass weeds. Cycloxydim interacts with ACCase by binding to its active site, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. This interaction is highly specific, making Cycloxydim effective in targeting grass weeds while leaving broad-leaved crops unharmed .

Cellular Effects

Cycloxydim affects various cellular processes in plants, particularly in grass weeds. It inhibits cell division and elongation by disrupting the synthesis of fatty acids, which are vital components of cell membranes. This disruption leads to the collapse of cellular structures and ultimately cell death. Cycloxydim also affects cell signaling pathways by altering the levels of key signaling molecules involved in growth and development. Additionally, it influences gene expression by downregulating genes involved in fatty acid biosynthesis and upregulating stress response genes .

Molecular Mechanism

The molecular mechanism of Cycloxydim involves its binding to the ACCase enzyme, specifically targeting the carboxyltransferase domain. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The inhibition of ACCase leads to a depletion of fatty acids, which are essential for the formation of cell membranes and other cellular structures. This disruption in fatty acid synthesis results in the collapse of cellular integrity and the eventual death of the target grass weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloxydim on plants can be observed over time. Initially, treated plants exhibit chlorosis and stunted growth due to the inhibition of fatty acid synthesis. Over time, the herbicide’s effects become more pronounced, leading to necrosis and death of the grass weeds. Cycloxydim is relatively stable under laboratory conditions, but it can degrade over time when exposed to light and microbial activity. Long-term studies have shown that Cycloxydim can have lasting effects on cellular function, including persistent inhibition of ACCase activity and disruption of metabolic processes .

Dosage Effects in Animal Models

In animal models, the effects of Cycloxydim vary with different dosages. At low doses, Cycloxydim is relatively non-toxic and does not cause significant adverse effects. At higher doses, it can lead to toxicity, including symptoms such as weight loss, liver damage, and reproductive effects. Studies have shown that the threshold for toxic effects in animals is relatively high, indicating that Cycloxydim has a wide margin of safety when used as a herbicide .

Metabolic Pathways

Cycloxydim is metabolized in plants through several pathways. The primary metabolic pathway involves the oxidation of Cycloxydim to form Cycloxydim-TSO, which is further oxidized to Cycloxydim-TSO2. Another pathway involves the Beckmann rearrangement, leading to the formation of oxazole derivatives such as Cycloxydim-T2S and its oxidized forms. These metabolites are eventually conjugated with sugars or amino acids and excreted from the plant cells .

Transport and Distribution

Cycloxydim is transported within plant tissues through the phloem and xylem. It is absorbed by the foliage and translocated to the meristematic regions, where it exerts its herbicidal effects. Cycloxydim’s distribution within the plant is influenced by its solubility and the presence of transport proteins that facilitate its movement. The herbicide tends to accumulate in the growing points of the plant, leading to localized inhibition of ACCase and subsequent cell death .

Subcellular Localization

Within plant cells, Cycloxydim is primarily localized in the chloroplasts, where it inhibits the ACCase enzyme involved in fatty acid synthesis. The herbicide’s localization is facilitated by its chemical properties, which allow it to penetrate the chloroplast membrane and reach the site of action. Cycloxydim’s activity is also influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .

Propiedades

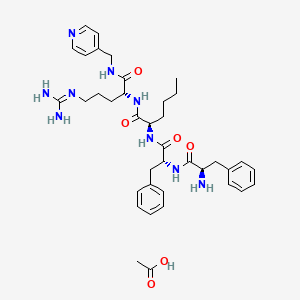

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cycloxidim involves the reaction of 2-cyclohexen-1-one with oxalyl chloride, followed by reaction with 2-aminothiophenol and sodium ethoxide.", "Starting Materials": ["2-cyclohexen-1-one", "oxalyl chloride", "2-aminothiophenol", "sodium ethoxide"], "Reaction": ["Step 1: 2-cyclohexen-1-one is reacted with oxalyl chloride in the presence of DMF to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-aminothiophenol in the presence of triethylamine to form the corresponding amide.", "Step 3: The amide is then treated with sodium ethoxide in ethanol to form the final product, Cycloxidim."] } | |

Número CAS |

101205-02-1 |

Fórmula molecular |

C17H27NO3S |

Peso molecular |

325.5 g/mol |

Nombre IUPAC |

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14- |

Clave InChI |

GGWHBJGBERXSLL-JXAWBTAJSA-N |

SMILES isomérico |

CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O |

SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

SMILES canónico |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cycloxydim; BAS 517-02H; BAS-517-02H; BAS517-02H; BAS 517; BAS-517; BAS517; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)

![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)